molecular formula C20H29N3O8 B12698466 Acetamide, N-(hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenyl-, 2-hydroxy-1,2,3-propanetricarboxylate CAS No. 149997-02-4

Acetamide, N-(hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenyl-, 2-hydroxy-1,2,3-propanetricarboxylate

Cat. No.: B12698466
CAS No.: 149997-02-4
M. Wt: 439.5 g/mol
InChI Key: NQGJGIKRMDZYGO-UHFFFAOYSA-N
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Description

Acetamide, N-(hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenyl-, 2-hydroxy-1,2,3-propanetricarboxylate is a complex organic compound that belongs to the class of amides This compound is characterized by its unique structure, which includes a pyridazinyl ring, a phenyl group, and a propanetricarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenyl-, 2-hydroxy-1,2,3-propanetricarboxylate typically involves multiple steps:

    Formation of the Pyridazinyl Ring: The pyridazinyl ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a halogenated phenyl compound and a suitable base.

    Formation of the Propanetricarboxylate Moiety: This step involves the esterification of a tricarboxylic acid with an alcohol under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Using large reactors to carry out the synthesis in batches.

    Continuous Flow Processing: Employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.

    Substitution: Various substitution reactions can introduce different functional groups into the molecule, modifying its properties.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Bases and Acids:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a catalyst or catalyst precursor in various chemical reactions.

    Material Science:

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, which could be useful in drug development.

    Biochemical Pathways: Investigated for its effects on various biochemical pathways.

Medicine

    Pharmaceuticals: Potential use as a drug or drug precursor, particularly in the treatment of certain diseases.

    Diagnostics: Applications in diagnostic assays and imaging techniques.

Industry

    Manufacturing: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which Acetamide, N-(hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenyl-, 2-hydroxy-1,2,3-propanetricarboxylate exerts its effects involves:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways Involved: Modulation of biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Acetamide Derivatives: Compounds with similar structures but different substituents.

    Pyridazinyl Compounds: Molecules containing the pyridazinyl ring with various functional groups.

    Phenylacetamides: Compounds with a phenyl group attached to an acetamide moiety.

Uniqueness

The uniqueness of Acetamide, N-(hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenyl-, 2-hydroxy-1,2,3-propanetricarboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

149997-02-4

Molecular Formula

C20H29N3O8

Molecular Weight

439.5 g/mol

IUPAC Name

N-(1,2-dimethyldiazinan-4-yl)-N-phenylacetamide;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C14H21N3O.C6H8O7/c1-12(18)17(13-7-5-4-6-8-13)14-9-10-15(2)16(3)11-14;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-8,14H,9-11H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

NQGJGIKRMDZYGO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1CCN(N(C1)C)C)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

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